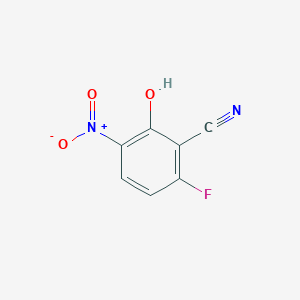

6-Fluoro-2-hydroxy-3-nitrobenzonitrile

Description

Properties

IUPAC Name |

6-fluoro-2-hydroxy-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O3/c8-5-1-2-6(10(12)13)7(11)4(5)3-9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWFPDWJOVHRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of Chlorinated Precursors

A widely employed approach to prepare fluorobenzonitrile derivatives, including 6-Fluoro-2-hydroxy-3-nitrobenzonitrile, involves nucleophilic aromatic substitution (SNAr) of chlorine atoms in chlorobenzonitrile precursors with fluoride ion sources.

- Starting Materials: Typically, 2-chloro-4-nitrobenzonitrile or similar chlorinated nitrobenzonitriles are used as substrates.

- Fluoride Source: Alkali metal fluorides such as potassium fluoride (KF) are common.

- Solvents: Polar aprotic solvents with high boiling points such as sulfolane, N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred to dissolve both the substrate and fluoride salts.

- Sequestering Agents: To enhance the nucleophilicity of fluoride ions, sequestering agents like tris(trioxa-3,6,9-decyl)amine are used, which complex the alkali metal cations and free the fluoride ion.

- Reaction Conditions: Elevated temperatures between 180 °C and 250 °C are typical, with reaction times ranging from 3 to 24 hours. The temperature is adjusted depending on the number and position of chlorine atoms on the starting material.

- Reaction Monitoring: The reaction progress is monitored by chromatographic techniques such as gas chromatography (GC) to ensure complete conversion.

- Yields: Fluorination yields typically range from moderate to high, often exceeding 85% when optimized.

| Parameter | Range/Value |

|---|---|

| Temperature | 180–250 °C |

| Reaction Time | 3–24 hours |

| Solvent | Sulfolane, NMP, DMF, or DMSO |

| Fluoride Source | Potassium fluoride (KF) |

| Sequestering Agent | Tris(trioxa-3,6,9-decyl)amine |

| Molar Ratio (Sequestering Agent:KF) | 0.005–0.2 (preferably 0.01–0.1) |

| Excess KF | 10–50 mol% relative to chlorine atoms |

| Solvent:Substrate Ratio | 1–50 (preferably 2–20) |

| Yield | Up to 85–90% |

This method is documented in European Patent EP0049186B1 and related literature, emphasizing the importance of solvent choice and temperature control to maximize fluorination efficiency.

The introduction of the nitrile group (benzonitrile moiety) can be achieved through copper-catalyzed cyanation of halogenated fluoronitrobenzenes.

- Starting Materials: 2-fluoro-4-nitrobromobenzene or related fluoro-nitro-halobenzenes.

- Cyanide Source: Cuprous cyanide (CuCN) is used as the cyanide donor.

- Solvent System: A mixture of toluene and NMP is employed, with molar ratios of CuCN:toluene:NMP around 1:1.3–3.0:3.0–4.5.

- Reaction Conditions: The mixture is heated to 155–165 °C to remove water and toluene, then cooled to 140–150 °C before adding the halogenated substrate. The reaction proceeds at 150–160 °C for 3–7 hours.

- Workup: After reaction completion (confirmed by GC), the mixture is poured into aqueous ethyl acetate, followed by filtration to remove copper salts. The organic layer is washed, dried, and the product is recrystallized from toluene.

- Yield and Purity: The product typically appears as yellow crystals with high purity (>99% by GC).

This method is outlined in Chinese Patent CN101648890B and related disclosures, providing a robust route to fluoro-nitrobenzonitriles.

Nitration of Fluorinated Hydroxybenzonitriles

The nitration step to introduce the nitro group at the 3-position on the benzene ring can be performed on fluorinated hydroxybenzonitrile intermediates.

- Starting Material: 6-fluoro-2-hydroxybenzonitrile or related compounds.

- Nitrating Agent: Concentrated nitric acid (HNO3), often diluted to 70%, is used.

- Reaction Conditions: The nitration is carried out at controlled temperatures between 45–50 °C to ensure regioselectivity and avoid over-nitration.

- Reaction Time: Typically 8 hours or longer, with slow addition of nitric acid to control the exothermic reaction.

- Yield: Moderate to good yields (~70%) of the desired nitro-substituted product are reported.

This approach is supported by analogous nitration procedures used in the synthesis of related nitrobenzonitriles and is described in synthetic studies of nitrobenzonitrile derivatives.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Fluorination | SNAr substitution of chlorine by fluoride ion | KF, sulfolane or NMP, tris amine, 180–250 °C, 3–24h | 85–90 | Requires sequestering agent for KF |

| Cyanation | CuCN-mediated substitution of bromine by nitrile group | CuCN, toluene/NMP, 140–160 °C, 3–7h | High purity >99 | Requires careful workup to remove Cu salts |

| Nitration | Electrophilic aromatic substitution with nitric acid | 70% HNO3, 45–50 °C, 8h | ~70 | Temperature control critical |

Research Findings and Considerations

- Solvent Choice: Sulfolane is preferred for fluorination due to its high polarity and thermal stability, which facilitates high-temperature reactions without decomposition.

- Sequestering Agents: The use of tris(trioxa-3,6,9-decyl)amine enhances fluoride ion reactivity by complexing potassium ions, improving fluorination yields.

- Reaction Temperature: Higher temperatures favor substitution but require careful control to prevent side reactions or decomposition.

- Purification: Post-reaction purification typically involves filtration to remove inorganic salts, extraction with ethyl acetate, washing, drying, and recrystallization.

- Safety: Handling of fluorinating agents and nitrating acids requires strict safety protocols, including personal protective equipment and proper ventilation.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydroxy-3-nitrobenzonitrile undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as alkoxides or amines.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: 6-Fluoro-2-amino-3-nitrobenzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 6-Fluoro-2-oxo-3-nitrobenzonitrile.

Scientific Research Applications

Pharmaceutical Development

6-Fluoro-2-hydroxy-3-nitrobenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical agents. The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability. Research has shown that compounds with fluorinated aromatic systems exhibit improved activity against several biological targets, including cancer and inflammatory diseases .

Case Studies:

- Anticancer Agents: The synthesis of novel anticancer drugs often utilizes fluorinated intermediates like 6-Fluoro-2-hydroxy-3-nitrobenzonitrile. These compounds have been shown to inhibit specific kinases involved in tumor growth, demonstrating significant antitumor activity in preclinical models .

- Anti-inflammatory Drugs: Fluorinated compounds have been developed for their anti-inflammatory properties, with studies indicating that modifications to the aromatic system can lead to enhanced efficacy and reduced side effects .

Agrochemical Applications

The compound is also explored for its potential in agrochemical formulations. Fluorinated compounds are known to exhibit increased potency as herbicides, insecticides, and fungicides due to their ability to disrupt biological pathways in pests and plants .

Case Studies:

- Herbicides: Research indicates that the introduction of fluorine into herbicide structures can significantly improve their selectivity and effectiveness against target weeds while minimizing harm to crops .

- Insecticides: The use of fluorinated benzonitriles has been linked to enhanced insecticidal activity, which can be attributed to their ability to interfere with neurotransmitter systems in insects .

Nanotechnology

6-Fluoro-2-hydroxy-3-nitrobenzonitrile is being investigated for its role in the development of nanoparticles for drug delivery systems. The compound's properties allow for the formation of stable nanoparticles that can encapsulate therapeutic agents, enhancing their delivery and efficacy .

Case Studies:

- Drug Delivery Systems: Nanoparticles synthesized using this compound have shown promise in targeting specific tissues, thereby improving the therapeutic index of drugs while reducing systemic toxicity .

- Bioimaging: The incorporation of fluorinated compounds into imaging agents has been explored for enhanced contrast in imaging techniques such as MRI and PET scans .

Polymeric Materials

The compound can be utilized in the synthesis of fluorinated polymers which exhibit unique properties such as hydrophobicity and thermal stability. These materials are valuable in various industrial applications, including coatings and membranes .

Data Tables

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-3-nitrobenzonitrile: Similar structure but lacks the hydroxyl group.

6-Fluoro-2-hydroxybenzonitrile: Similar structure but lacks the nitro group.

3-Fluoro-4-nitrobenzonitrile: Similar structure but with different positions of the functional groups.

Uniqueness

6-Fluoro-2-hydroxy-3-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a hydroxyl and a nitro group on the benzene ring allows for diverse chemical modifications and applications .

Biological Activity

6-Fluoro-2-hydroxy-3-nitrobenzonitrile (C₇H₃FN₂O₃) is an organic compound notable for its unique arrangement of functional groups, including a fluorine atom, a hydroxyl group, and a nitro group. This structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The compound has a molecular weight of 182.11 g/mol and features a benzene ring substituted with functional groups that enhance its reactivity. The presence of the nitro group allows for potential reductions to form reactive intermediates, while the fluorine atom contributes to the compound's stability and bioavailability.

Biological Activity Overview

Research into the biological activity of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile is still emerging, but preliminary studies suggest several areas of potential activity:

- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains.

- Anticancer Activity : Investigations into nitrobenzonitriles indicate potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest.

The biological activity is hypothesized to stem from the interaction of the compound with specific molecular targets within biological systems. The nitro group can be reduced to an amino group, which may interact with cellular components leading to antimicrobial or anticancer effects. Furthermore, the fluorine atom enhances the compound's pharmacokinetic properties, potentially improving its therapeutic index.

Comparative Analysis

To better understand the uniqueness of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxy-3-nitrobenzonitrile | C₇H₄N₂O₃ | Lacks fluorine; used in different synthetic routes. |

| 2-Hydroxy-3-nitrobenzonitrile | C₇H₄N₂O₃ | Similar structure but without fluorine; lower reactivity. |

| 2,6-Dihydroxy-3-nitrobenzonitrile | C₇H₅N₂O₄ | Additional hydroxyl group; distinct solubility properties. |

| 3-Fluoro-2-nitrobenzonitrile | C₇H₄FN₂O₂ | Different positioning of functional groups; varied reactivity. |

The presence of both hydroxyl and nitro groups in 6-Fluoro-2-hydroxy-3-nitrobenzonitrile allows for diverse chemical modifications and applications compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-2-hydroxy-3-nitrobenzonitrile, and how can nitration conditions be optimized to avoid over-nitration?

- Methodological Answer : A stepwise approach involves fluorination and nitration of a benzonitrile precursor. For nitration, controlled addition of nitric acid in sulfuric acid at 0–5°C minimizes over-nitration. Monitor reaction progress via TLC (Rf comparison with intermediates). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reference nitration protocols for 2-Fluoro-3-nitrobenzoic acid (CAS 317-46-4) for analogous conditions .

Q. Which spectroscopic techniques are critical for confirming the structure of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine coupling (e.g., splitting patterns for aromatic protons adjacent to F or NO₂). Compare with 3-Fluoro-2-methoxybenzonitrile (CAS 77801-22-0), where methoxy and fluorine splitting are resolved .

- IR Spectroscopy : Look for -CN stretch (~2230 cm⁻¹), -OH (broad ~3200 cm⁻¹), and asymmetric NO₂ stretches (~1520, 1350 cm⁻¹). Analogous data for bromo-fluoro-benzonitriles show distinct CN and NO₂ peaks .

- Mass Spectrometry : Confirm molecular ion (M⁺) and fragmentation patterns (e.g., loss of NO₂ or F groups) using EI-MS .

Q. How does the electron-withdrawing nitro group influence the reactivity of the benzonitrile core in nucleophilic substitution reactions?

- Methodological Answer : The nitro group meta to the cyano group deactivates the ring, directing nucleophiles (e.g., amines, alkoxides) to positions ortho/para to the nitro group. Use kinetic studies (UV-Vis monitoring) to compare reaction rates with non-nitrated analogs like 3-Fluoro-2-methoxybenzonitrile .

Advanced Research Questions

Q. What strategies resolve contradictory reports on the regioselectivity of halogenation in 6-Fluoro-2-hydroxy-3-nitrobenzonitrile derivatives?

- Methodological Answer : Conflicting data may arise from solvent polarity or steric effects. Conduct systematic studies varying solvents (DMF vs. THF) and catalysts (e.g., CuI for Ullman coupling). Compare results with structurally similar compounds like 2-Fluoro-3-(trifluoromethyl)aniline (CAS 123973-25-1), where steric hindrance alters regioselectivity . Use DFT calculations (Gaussian, B3LYP/6-31G*) to model transition states and predict favored pathways .

Q. How can computational modeling predict the stability of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile under varying pH conditions?

- Methodological Answer : Perform quantum mechanical calculations (e.g., COSMO-RS) to simulate protonation/deprotonation of the hydroxyl group. Compare with experimental pH-dependent stability data (HPLC monitoring over 24 hours). Reference NIST thermodynamic databases for nitrobenzoic acids to validate computational models .

Q. What experimental designs mitigate decomposition during catalytic reduction of the nitro group to an amine?

- Methodological Answer : Use hydrogenation (H₂/Pd-C) in ethanol at 25°C with careful pH control (acetic acid buffer). Monitor reaction progress via in-situ FTIR to detect intermediate hydroxylamines. Compare with reduction protocols for 6-Amino-5-nitropicolinonitrile, where over-reduction is minimized by limiting H₂ exposure .

Q. How do steric and electronic effects of the hydroxyl group influence crystallization behavior?

- Methodological Answer : Perform X-ray crystallography on single crystals grown via slow evaporation (acetonitrile/water). Analyze hydrogen bonding networks and compare with bent-core molecules like (40-fluoro phenyl azo) phenyl-4-yl derivatives, where substituents dictate crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.